5-Methoxy-2,3,6,7-tetrahydro-1lambda6,4-thiazepine-1,1-dione
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Overview
Description
5-Methoxy-2,3,6,7-tetrahydro-1lambda6,4-thiazepine-1,1-dione is a chemical compound with the molecular formula C6H11NO3S and a molecular weight of 177.22 g/mol . It is known for its unique structure, which includes a thiazepine ring, and is used in various scientific research applications.
Preparation Methods
The synthesis of 5-Methoxy-2,3,6,7-tetrahydro-1lambda6,4-thiazepine-1,1-dione involves several steps. One common method includes the reaction of appropriate starting materials under specific conditions to form the thiazepine ring. The reaction conditions typically involve the use of solvents, catalysts, and controlled temperatures . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
5-Methoxy-2,3,6,7-tetrahydro-1lambda6,4-thiazepine-1,1-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Methoxy-2,3,6,7-tetrahydro-1lambda6,4-thiazepine-1,1-dione is used in various scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Methoxy-2,3,6,7-tetrahydro-1lambda6,4-thiazepine-1,1-dione involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
5-Methoxy-2,3,6,7-tetrahydro-1lambda6,4-thiazepine-1,1-dione can be compared with other similar compounds, such as:
- 1,4-Thiazepine, 2,3,6,7-tetrahydro-5-methoxy-, 1,1-dioxide
- N-arylsulfonyl-3-acetylindole derivatives
- Indole derivatives with various substitutions
These compounds share structural similarities but differ in their specific chemical properties and applications.
Properties
IUPAC Name |
5-methoxy-2,3,6,7-tetrahydro-1,4-thiazepine 1,1-dioxide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3S/c1-10-6-2-4-11(8,9)5-3-7-6/h2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEZRLTXFNFURLT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NCCS(=O)(=O)CC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.